molecular formula C9H20ClNO B1430484 2-(2-Methylpropyl)oxan-3-amine hydrochloride CAS No. 1803580-68-8

2-(2-Methylpropyl)oxan-3-amine hydrochloride

Cat. No.: B1430484
CAS No.: 1803580-68-8
M. Wt: 193.71 g/mol
InChI Key: DMQAEGCNMYRAFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Methylpropyl)oxan-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-isobutyltetrahydro-2H-pyran-3-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .

Chemical Reactions Analysis

2-(2-Methylpropyl)oxan-3-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Methylpropyl)oxan-3-amine hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Methylpropyl)oxan-3-amine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

2-(2-Methylpropyl)oxan-3-amine hydrochloride, also known by its chemical structure and CAS number (1803580-68-8), has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its effects on various biological systems, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxanamine structure that contributes to its biological properties. The presence of a piperidine ring and an amine group allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is influenced by its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting physiological processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell function.

Table 1: Potential Targets and Mechanisms

Target TypeMechanism of ActionEffect on Biological System
EnzymesInhibitionReduced metabolic activity
ReceptorsAgonist/AntagonistAltered signaling pathways

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.
  • Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.
  • Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation, indicating a possible role in cancer therapeutics.

Case Studies

Several case studies highlight the biological effects of this compound:

  • Study on Neuroprotection : A study demonstrated that treatment with this compound reduced neuronal cell death in models of ischemic stroke. The mechanism involved modulation of the NLRP3 inflammasome pathway, which is crucial in neuroinflammatory responses .
  • Antimicrobial Activity Assessment : Another study assessed the minimum inhibitory concentration (MIC) against several pathogens, revealing significant antimicrobial effects at low concentrations .

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound shows good bioavailability when administered orally.
  • Distribution : It is widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Metabolic pathways involve phase I and II reactions, leading to various metabolites.
  • Excretion : Primarily excreted through renal pathways.

Properties

IUPAC Name

2-(2-methylpropyl)oxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)6-9-8(10)4-3-5-11-9;/h7-9H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQAEGCNMYRAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(CCCO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803580-68-8
Record name 2H-Pyran-3-amine, tetrahydro-2-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803580-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 2
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 3
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 4
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 5
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 6
2-(2-Methylpropyl)oxan-3-amine hydrochloride

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